
5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose: is an intermediary compound, serving as a pivotal constituent for the research and development of a diverse range of pharmaceuticals, encompassing potent antiviral and antitumor compounds. It is categorized under carbohydrates, nucleosides, and nucleotides, specifically as a monosaccharide. The molecular formula of this compound is C14H27ClO5Si , and it has a molecular weight of 338.90 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose involves multiple steps. The starting material is typically a ribofuranose derivative, which undergoes protection and chlorination reactions. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl group, and the isopropylidene group is used to protect the diol functionality. The chlorination step introduces the chlorine atom at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
化学反应分析
Types of Reactions:
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Protection and Deprotection Reactions: The TBDMS and isopropylidene groups can be selectively removed under specific conditions to yield the free hydroxyl groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Deprotection Reagents: Fluoride ions (e.g., TBAF) are commonly used to remove the TBDMS group, while acidic conditions (e.g., acetic acid) are used to remove the isopropylidene group.
Major Products: The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using an amine nucleophile would yield an amine derivative of the compound .
科学研究应用
Chemistry: In chemistry, 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose is used as a building block for the synthesis of more complex molecules. It serves as a protected intermediate that can be selectively deprotected to yield various functionalized derivatives.
Biology and Medicine: The compound is crucial in the synthesis of antiviral and antitumor agents. Its derivatives have shown potential in inhibiting viral replication and tumor growth, making it a valuable compound in medicinal chemistry.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its protected form allows for selective functionalization, which is essential in the design of drug candidates.
作用机制
The mechanism of action of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose is primarily related to its role as a protected intermediate. The TBDMS and isopropylidene groups protect the hydroxyl functionalities, allowing for selective reactions at other positions. Upon deprotection, the free hydroxyl groups can participate in various biochemical reactions, including phosphorylation and glycosylation.
相似化合物的比较
- 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-b-D-ribofuranosyl chloride
- 5-O-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene-D-lyxofuranose
- 2,3-O-Isopropylidene-D-ribono-1,4-lactone
Uniqueness: The uniqueness of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose lies in its specific protection groups and the position of the chlorine atom. These features make it a versatile intermediate for the synthesis of various derivatives, particularly in the development of antiviral and antitumor agents .
属性
分子式 |
C14H27ClO5Si |
|---|---|
分子量 |
338.90 g/mol |
IUPAC 名称 |
(3aR,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-chloro-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C14H27ClO5Si/c1-12(2,3)21(6,7)17-8-9-10-11(14(15,16)18-9)20-13(4,5)19-10/h9-11,16H,8H2,1-7H3/t9-,10-,11-,14+/m1/s1 |
InChI 键 |
WYAJBBCRVPRQGT-BIAAXOCRSA-N |
手性 SMILES |
CC1(O[C@@H]2[C@H](O[C@]([C@@H]2O1)(O)Cl)CO[Si](C)(C)C(C)(C)C)C |
规范 SMILES |
CC1(OC2C(OC(C2O1)(O)Cl)CO[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



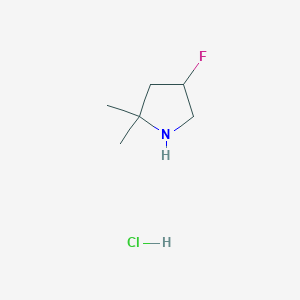
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
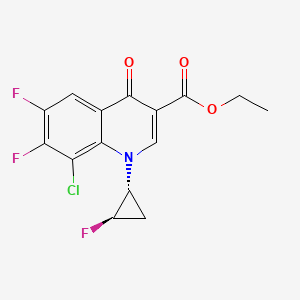
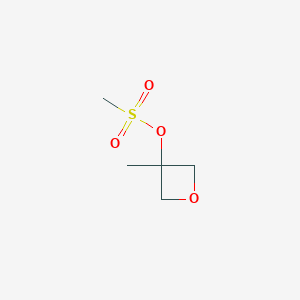

![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
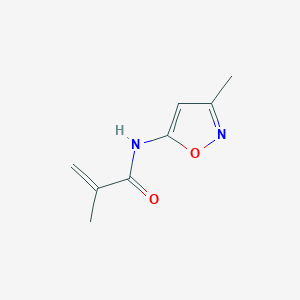
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
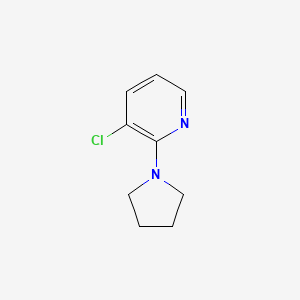
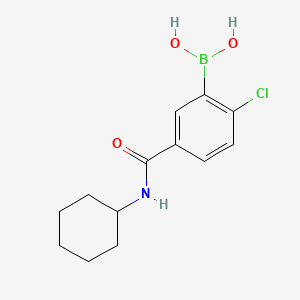

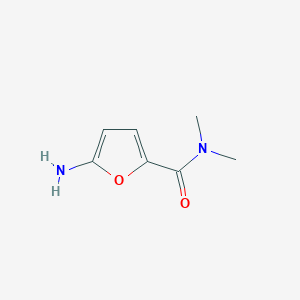
![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
